

Application Notes and Protocols: Ethyl 5-acetyl-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: 5-acetyl-1*H*-indole-2-carboxylic acid

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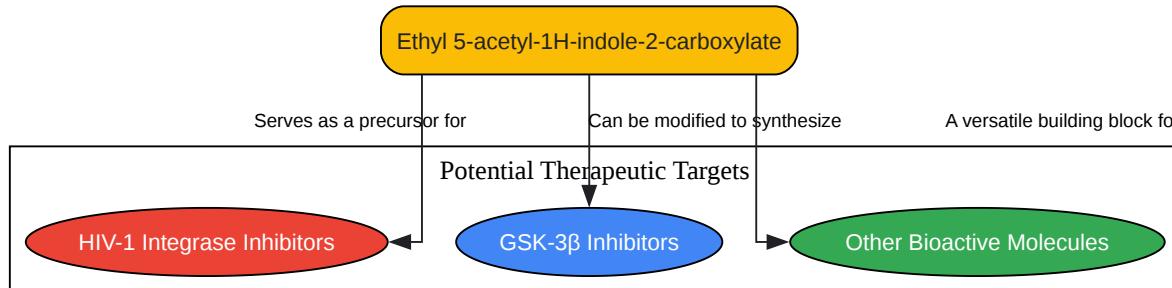
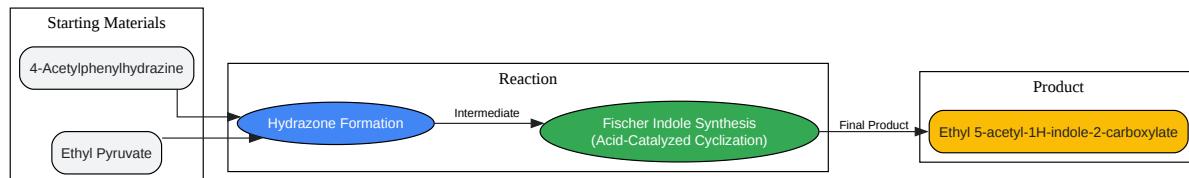
These application notes provide a comprehensive overview of the synthesis and potential applications of ethyl 5-acetyl-1*H*-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Detailed experimental protocols, reaction parameters, and data are presented to facilitate its synthesis and utilization in the laboratory.

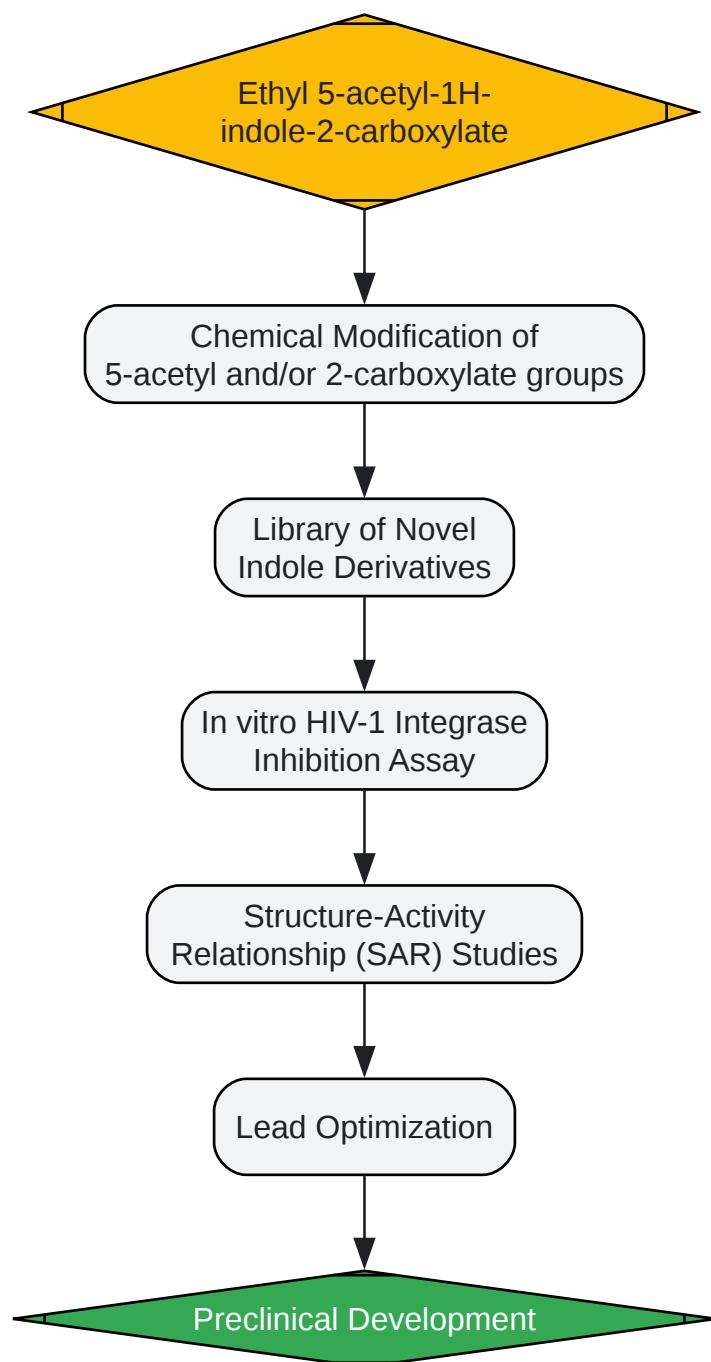
Synthesis of Ethyl 5-acetyl-1*H*-indole-2-carboxylate

The synthesis of ethyl 5-acetyl-1*H*-indole-2-carboxylate is most effectively achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound. For the target molecule, the key starting materials are 4-acetylphenylhydrazine and ethyl pyruvate.

Synthesis Pathway

The overall synthetic strategy involves a two-step, one-pot reaction sequence. First, 4-acetylphenylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the final product, ethyl 5-acetyl-1*H*-indole-2-carboxylate.





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